molecular formula C30H30F2N6O3 B605408 Sotorasib CAS No. 2252403-56-6

Sotorasib

Numéro de catalogue: B605408
Numéro CAS: 2252403-56-6
Poids moléculaire: 560.6 g/mol
Clé InChI: NXQKSXLFSAEQCZ-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sotorasib, commercialisé sous les marques Lumakras et Lumykras, est un médicament anticancéreux spécifiquement conçu pour cibler et inhiber la mutation KRAS G12C. Cette mutation est fréquemment observée dans divers cancers, notamment le cancer du poumon non à petites cellules. This compound est un médicament révolutionnaire car il s'agit du premier traitement approuvé ciblant cette mutation spécifique .

Mécanisme D'action

Target of Action

Sotorasib, also known as AMG-510, is a targeted therapy drug that primarily targets a specific mutation, G12C, in the protein K-Ras . This protein is encoded by the gene KRAS, which is responsible for various forms of cancer . The G12C mutation makes up more than 50% of all KRAS mutations .

Mode of Action

this compound works by selectively targeting the KRAS p.G12C mutant, at either the DNA, RNA, or protein level . It forms a bond that locks the protein in an inactive state . This interaction with its targets prevents the expression of and/or tumor cell signaling through the KRAS p.G12C mutant .

Biochemical Pathways

this compound affects the mitogen-activated protein kinase (MAPK) signaling pathway . By binding to the KRAS G12C mutant, this compound provides durable suppression of this pathway . This results in the inhibition of cell growth and promotion of apoptosis in tumors with a KRAS G12C driver variant .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in rats and dogs . Rapid absorption and extensive metabolism of this compound were observed in rats, while this compound was primarily excreted unchanged in dog feces, likely due to solubility-limited absorption . This compound metabolism involves nonenzymatic glutathione conjugation, GGT-mediated hydrolysis of glutathione adduct, and direct CYP3A and CYP2C8-mediated oxidation .

Result of Action

this compound blocks the action of the abnormal protein that signals cancer cells to multiply . This helps stop or slow the spread of cancer cells . In clinical trials, this compound shrank the tumors of 36% of participants, and those tumor responses lasted for a median of 10 months .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, recent exposure to anti–PD-(L)1 therapy within 12 weeks of this compound was strongly associated with grade 3 or higher treatment-related adverse events (G3 TRAEs) and TRAE-related this compound discontinuation . This suggests that the timing and sequence of therapies can impact the safety and efficacy of this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sotorasib implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement:

    Formation du noyau de pyrido[2,3-d]pyrimidin-2(1H)-one : Ceci est réalisé par une série de réactions de condensation impliquant des matières premières appropriées.

    Introduction d'atomes de fluor : La fluoration est une étape critique, souvent réalisée à l'aide de réactifs tels que le Selectfluor ou le N-fluorobenzènesulfonimide dans des conditions contrôlées.

    Réactions de couplage : Les étapes finales impliquent des réactions de couplage pour attacher divers groupes fonctionnels, y compris les groupes 2-fluoro-6-hydroxyphényle et 4-méthyl-2-(propan-2-yl)pyridin-3-yle.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent:

    Systèmes de réaction automatisés : Pour assurer la cohérence et l'efficacité.

    Techniques de purification : Comme la cristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions

Le sotorasib subit plusieurs types de réactions chimiques, notamment:

    Oxydation : Généralement impliquant des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

    Réduction : En utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

    Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

    Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

    Agents fluorants : Selectfluor, N-fluorobenzènesulfonimide.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final, le this compound.

Applications de la recherche scientifique

Chimie

En chimie, le this compound sert de composé modèle pour étudier la synthèse et la réactivité des dérivés fluorés de la pyrido[2,3-d]pyrimidin-2(1H)-one.

Biologie

Biologiquement, le this compound est utilisé pour étudier la mutation KRAS G12C et son rôle dans la progression du cancer. Il permet de comprendre les mécanismes moléculaires sous-jacents à cette mutation.

Médecine

Médicalement, le this compound est un traitement ciblé pour les patients atteints d'un cancer du poumon non à petites cellules présentant la mutation KRAS G12C. Il a démontré une efficacité significative lors des essais cliniques, ce qui a conduit à son approbation par les agences de réglementation .

Industrie

Dans l'industrie pharmaceutique, le this compound représente une avancée significative dans les thérapies anticancéreuses ciblées. Son développement a ouvert la voie à des recherches plus approfondies sur les inhibiteurs de KRAS.

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière irréversible à la protéine mutante KRAS G12C, inhibant son activité. Cette inhibition empêche les voies de signalisation en aval qui favorisent la prolifération et la survie des cellules cancéreuses. La cible moléculaire principale est la protéine KRAS G12C, et les voies impliquées comprennent les voies de signalisation MAPK et PI3K .

Applications De Recherche Scientifique

Chemistry

In chemistry, sotorasib serves as a model compound for studying the synthesis and reactivity of fluorinated pyrido[2,3-d]pyrimidin-2(1H)-one derivatives.

Biology

Biologically, this compound is used to study the KRAS G12C mutation and its role in cancer progression. It helps in understanding the molecular mechanisms underlying this mutation.

Medicine

Medically, this compound is a targeted therapy for non-small cell lung cancer patients with the KRAS G12C mutation. It has shown significant efficacy in clinical trials, leading to its approval by regulatory agencies .

Industry

In the pharmaceutical industry, this compound represents a significant advancement in targeted cancer therapies. Its development has paved the way for further research into KRAS inhibitors.

Comparaison Avec Des Composés Similaires

Composés similaires

    Adagrasib : Un autre inhibiteur de KRAS G12C actuellement en cours d'investigation.

    ARS-1620 : Un précurseur du sotorasib présentant des propriétés inhibitrices similaires.

Unicité

Le this compound est unique en raison de son mécanisme de liaison irréversible et de son statut de premier inhibiteur de KRAS G12C approuvé. Son profil d'efficacité et de sécurité a établi une référence pour les futures thérapies ciblant KRAS .

Activité Biologique

Sotorasib, a small molecule inhibitor targeting the KRAS G12C mutation, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC). It functions by covalently binding to the mutant KRAS protein, locking it in an inactive conformation and preventing downstream oncogenic signaling. This article explores the biological activity of this compound, highlighting its efficacy, safety, and clinical implications based on diverse research findings.

This compound specifically targets the KRAS G12C mutation, which is prevalent in various cancers, particularly NSCLC. The drug binds covalently to the cysteine residue at position 12 of the KRAS protein, effectively inhibiting its function. This action disrupts the signaling pathways that promote tumor growth and survival, leading to reduced proliferation of cancer cells .

CodeBreaK 100 Trial

The pivotal CodeBreaK 100 trial evaluated the efficacy of this compound in patients with advanced NSCLC harboring the KRAS G12C mutation. Key findings from this trial include:

  • Objective Response Rate (ORR) : 36% (95% CI: 28–45), with complete response (CR) in 2% and partial response (PR) in 35% of patients .
  • Duration of Response : Median duration was 10 months, with 58% of patients maintaining response for at least six months .
  • Progression-Free Survival (PFS) : The median PFS was approximately six months .

Safety Profile

This compound's safety profile was assessed through various studies. Common adverse effects include:

  • Hepatotoxicity : High-grade liver toxicity was noted, particularly in patients with prior exposure to anti-PD-(L)1 therapies .
  • Dose Adjustments : Approximately 37% of patients required dose adjustments due to toxicity; however, dose reduction was associated with improved PFS and overall survival (OS) .

Real-World Evidence

Recent studies have provided insights into this compound's effectiveness in real-world settings. For instance:

  • A retrospective analysis involving U.S. veterans reported an ORR of 34%, with a median OS of 12 months .
  • Patients receiving this compound as a first-line therapy exhibited similar PFS compared to those treated in clinical trials, suggesting potential broader applicability .

Brain Metastases

A notable case study highlighted the efficacy of this compound in a patient with untreated brain metastases from NSCLC. Despite exclusion from initial trials due to active brain lesions, this patient experienced a positive response to this compound, indicating its potential effectiveness even in challenging clinical scenarios .

Patient Demographics

The demographic data from various studies illustrate that this compound has been tested predominantly in older populations with a median age around 72 years and a majority being male . This demographic information is crucial for understanding treatment outcomes across different patient profiles.

Tables Summarizing Key Findings

Study/TrialObjective Response RateMedian Duration of ResponseMedian Progression-Free SurvivalNotable Toxicities
CodeBreaK 10036%10 months~6 monthsHepatotoxicity
Real-World Veterans Study34%4 months~6 monthsDose reduction needed in 37%

Propriétés

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099260
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors.
Record name Sotorasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2252403-56-6, 2296729-00-3
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotorasib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotorasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001099260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTORASIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.